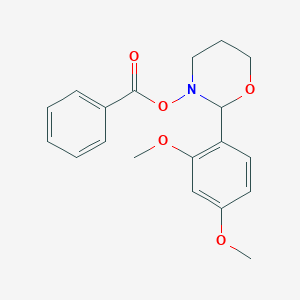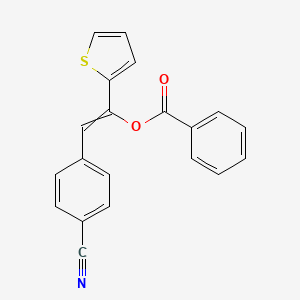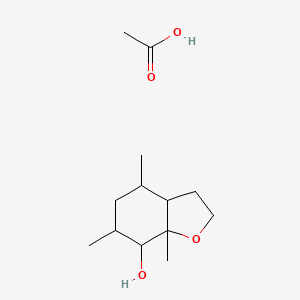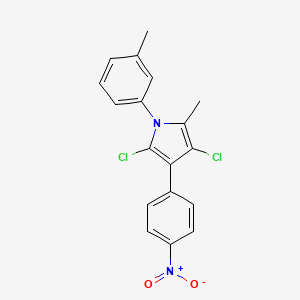![molecular formula C11H19BrO2 B14387233 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane CAS No. 89995-37-9](/img/structure/B14387233.png)
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane is an organic compound with a unique spirocyclic structure. This compound is characterized by a bromomethyl group attached to a spirocyclic dioxane ring system. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, allowing for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde to form the spirocyclic dioxane ring. This intermediate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The spirocyclic structure provides stability and rigidity, making it an ideal scaffold for the development of bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
- 3-(Iodomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane
- 2,2-Dimethyl-1,4-dioxaspiro[4.5]decane
Uniqueness
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane is unique due to the presence of the bromomethyl group, which offers higher reactivity compared to its chloro and iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a broader range of chemical transformations.
Eigenschaften
CAS-Nummer |
89995-37-9 |
|---|---|
Molekularformel |
C11H19BrO2 |
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
2-(bromomethyl)-3,3-dimethyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C11H19BrO2/c1-10(2)9(8-12)13-11(14-10)6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
DHOAOQOBHKFHBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC2(O1)CCCCC2)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)

![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)




![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)

![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
